molecular formula C8H8BFO2 B1355230 trans-2-(3-Fluorophenyl)vinylboronic acid CAS No. 849062-22-2

trans-2-(3-Fluorophenyl)vinylboronic acid

Cat. No.: B1355230
CAS No.: 849062-22-2
M. Wt: 165.96 g/mol
InChI Key: ONXKUGHKGCSZJO-SNAWJCMRSA-N
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Description

trans-2-(3-Fluorophenyl)vinylboronic acid: is an organoboron compound with the molecular formula C8H8FBO2. It is characterized by the presence of a boronic acid group attached to a vinyl group, which is further connected to a fluorophenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Mechanism of Action

Target of Action

Trans-2-(3-Fluorophenyl)vinylboronic acid is primarily used as a reactant in various chemical reactions . The specific targets of this compound can vary depending on the reaction it is involved in.

Mode of Action

This compound is known to participate in reactions such as the enantioselective diastereoselective synthesis of tetracyclins via metal-catalyzed ring opening of meso-oxabicyclic alkenes followed by hydrogenation and Friedel-Crafts alkylation . It can also be involved in palladium-catalyzed Suzuki-Miyaura coupling reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific reactions it is involved in. For instance, in the synthesis of tetracyclins, it contributes to the formation of the tetracyclic structure characteristic of these antibiotics .

Result of Action

The result of the action of this compound is the formation of new compounds through chemical reactions. For example, it can contribute to the synthesis of tetracyclins, a class of antibiotics, or the formation of new compounds through Suzuki-Miyaura coupling reactions .

Action Environment

The action of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants or catalysts. For instance, its melting point is reported to be between 184-186 °C , indicating that it is stable at room temperature but can be affected by high temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(3-Fluorophenyl)vinylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde.

    Formation of Vinylboronic Acid: The aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the corresponding vinyl compound.

    Borylation: The vinyl compound is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: trans-2-(3-Fluorophenyl)vinylboronic acid can undergo oxidation reactions to form the corresponding alcohol or ketone derivatives.

    Reduction: Reduction of the vinyl group can yield the corresponding alkane derivative.

    Substitution: The boronic acid group can participate in various substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions with halides or triflates.

Major Products Formed

    Oxidation: Fluorophenyl ketones or alcohols.

    Reduction: Fluorophenyl alkanes.

    Substitution: Various biaryl compounds, depending on the coupling partner used.

Scientific Research Applications

Chemistry

In organic chemistry, trans-2-(3-Fluorophenyl)vinylboronic acid is widely used in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Biology and Medicine

This compound can be used to synthesize biologically active molecules, including potential drug candidates. Its derivatives may exhibit various pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • trans-2-(4-Fluorophenyl)vinylboronic acid
  • trans-2-(4-Methoxyphenyl)vinylboronic acid
  • trans-2-(4-Chlorophenyl)vinylboronic acid

Uniqueness

Compared to its analogs, trans-2-(3-Fluorophenyl)vinylboronic acid offers unique reactivity due to the position of the fluorine atom on the phenyl ring. This positional difference can influence the electronic properties and steric effects, thereby affecting the compound’s reactivity and the outcome of its reactions.

Properties

IUPAC Name

[(E)-2-(3-fluorophenyl)ethenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXKUGHKGCSZJO-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC(=CC=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC(=CC=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247887
Record name B-[(1E)-2-(3-Fluorophenyl)ethenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-22-2
Record name B-[(1E)-2-(3-Fluorophenyl)ethenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[(1E)-2-(3-Fluorophenyl)ethenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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